molecular formula C18H21N3O4S B5194702 2-(2-METHANESULFONAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE

2-(2-METHANESULFONAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE

Cat. No.: B5194702
M. Wt: 375.4 g/mol
InChI Key: DOUSVDGJQGZRNG-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonamidobenzamido)-N-propylbenzamide is a complex organic compound with a unique structure that includes both sulfonamide and benzamide functional groups

Properties

IUPAC Name

2-[[2-(methanesulfonamido)benzoyl]amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-12-19-17(22)13-8-4-6-10-15(13)20-18(23)14-9-5-7-11-16(14)21-26(2,24)25/h4-11,21H,3,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUSVDGJQGZRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methanesulfonamidobenzamido)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-aminobenzamide with methanesulfonyl chloride to form 2-(methanesulfonamidobenzamido)benzamide. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methanesulfonamidobenzamido)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methanesulfonamidobenzamido)-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methanesulfonamidobenzamido)-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide group can bind to receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar sulfonamide functionality.

    2-(Methanesulfonamido)benzoic acid: Another compound with a similar structure but different functional groups.

    Methyl 2-(methanesulfonamidobenzamido)benzoate: A related compound with ester functionality.

Uniqueness

2-(2-Methanesulfonamidobenzamido)-N-propylbenzamide is unique due to its combination of sulfonamide and benzamide groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

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